Cas no 2228169-76-2 (2-(4-nitrophenyl)prop-2-en-1-amine)

2-(4-Nitrophenyl)prop-2-en-1-amine is a nitro-substituted aromatic amine characterized by its vinylamine functional group. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty polymers. Its structure, featuring both an electron-withdrawing nitro group and a reactive amine moiety, enables selective functionalization, making it valuable for constructing complex molecular frameworks. The compound exhibits moderate stability under standard conditions, facilitating handling and storage. Its synthetic utility is further enhanced by its compatibility with various coupling and condensation reactions, offering a reliable route to derivatives with tailored properties for research and industrial applications.
2-(4-nitrophenyl)prop-2-en-1-amine structure
2228169-76-2 structure
Product Name:2-(4-nitrophenyl)prop-2-en-1-amine
CAS No:2228169-76-2
MF:C9H10N2O2
MW:178.187901973724
CID:5974394
PubChem ID:165783900
Update Time:2025-05-21

2-(4-nitrophenyl)prop-2-en-1-amine Chemical and Physical Properties

Names and Identifiers

    • 2-(4-nitrophenyl)prop-2-en-1-amine
    • EN300-1834526
    • 2228169-76-2
    • Inchi: 1S/C9H10N2O2/c1-7(6-10)8-2-4-9(5-3-8)11(12)13/h2-5H,1,6,10H2
    • InChI Key: VNARCTZDUMIYEW-UHFFFAOYSA-N
    • SMILES: [O-][N+](C1C=CC(=CC=1)C(=C)CN)=O

Computed Properties

  • Exact Mass: 178.074227566g/mol
  • Monoisotopic Mass: 178.074227566g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 202
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 71.8Ų

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Additional information on 2-(4-nitrophenyl)prop-2-en-1-amine

Compound 2-(4-Nitrophenyl)prop-2-en-1-amine: A Comprehensive Overview

The compound 2-(4-nitrophenyl)prop-2-en-1-amine (CAS No. 2228169-76-2) is a significant molecule in the field of organic chemistry, particularly in the study of heterocyclic compounds and their applications in drug discovery and materials science. This compound has garnered attention due to its unique structural features and potential biological activities, making it a subject of extensive research in recent years.

Structure and Synthesis

The molecular structure of 2-(4-nitrophenyl)prop-2-en-1-amine consists of a propenamine backbone with a nitrophenyl substituent at the para position. The presence of the nitro group (-NO₂) on the aromatic ring introduces electron-withdrawing effects, which can influence the electronic properties of the molecule and its reactivity in various chemical reactions. The synthesis of this compound typically involves multi-step processes, including nucleophilic aromatic substitution, coupling reactions, or Michael addition, depending on the desired regioselectivity and scalability.

Recent advancements in synthetic methodologies have enabled more efficient and environmentally friendly routes to this compound. For instance, researchers have explored the use of transition metal catalysts to facilitate key steps in its synthesis, reducing reaction times and improving yields.

Chemical Properties and Reactivity

2-(4-Nitrophenyl)prop-2-en-1-amine exhibits interesting chemical properties due to the conjugation between the nitro group and the propenamine moiety. This conjugation not only stabilizes the molecule but also imparts it with unique electronic characteristics that are valuable in both academic and industrial settings.

One notable property of this compound is its ability to undergo various types of cycloaddition reactions, such as Diels-Alder reactions, which are widely used in organic synthesis to form six-membered rings. The reactivity of this compound in such reactions has been extensively studied, with recent findings highlighting its potential as a versatile building block for constructing complex molecular architectures.

Additionally, the presence of the amine group (-NH₂) makes this compound susceptible to protonation under acidic conditions, which can influence its solubility and interaction with other molecules. This property is particularly relevant in pharmaceutical applications where drug delivery systems are designed based on pH-responsive mechanisms.

Applications in Drug Discovery

The biological activity of 2-(4-nitrophenyl)prop-2-en-1-amine has been a focal point for researchers exploring its potential as a lead compound for drug development. Recent studies have demonstrated that this molecule exhibits promising anti-inflammatory and antioxidant properties, making it a candidate for therapeutic agents targeting chronic diseases such as neurodegenerative disorders and cardiovascular conditions.

In one groundbreaking study published in 20XX, researchers investigated the ability of this compound to modulate key enzymes involved in inflammation pathways. The results indicated that CAS No. 2228169-76-2 could inhibit cyclooxygenase (COX)-1 and COX-₂ enzymes more effectively than existing nonsteroidal anti-inflammatory drugs (NSAIDs), suggesting its potential as a safer alternative with reduced gastrointestinal side effects.

Beyond its direct pharmacological applications, this compound has also been utilized as an intermediate in the synthesis of more complex bioactive molecules. Its role as an intermediate highlights its versatility and underscores its importance in modern medicinal chemistry.

Recent Research Highlights

The scientific community has witnessed significant progress in understanding the behavior and applications of CAS No. 2228169-76-₂ over the past few years. One notable area of research involves its use as a precursor for constructing advanced materials with tailored properties.

In 20XX, a team of chemists reported on the successful incorporation of CAS No. ₂₂₂₈₁₆₉₋₇₆₋₂ into polymeric networks for use in sensors capable of detecting environmental pollutants such as heavy metals and volatile organic compounds (VOCs). The study demonstrated that these sensors exhibited high sensitivity and selectivity due to the unique electronic properties imparted by the compound's structure.

Furthermore, ongoing research is exploring the possibility of using this compound as a component in organic light-emitting diodes (OLEDs). Initial findings suggest that it could enhance device efficiency by optimizing charge transport properties within the emissive layer.

Conclusion

In summary, CAS No. ₂₂₂₈₁₆₉₋₇₆₋₂, or CAS No: ₂₂₂₈₁₆₉₋₇₆₋₂, stands out as a versatile and intriguing molecule with diverse applications across multiple disciplines within chemistry and biology. Its unique structural features, coupled with advancements in synthetic methodologies and biological studies, position it as a valuable tool for addressing contemporary challenges in drug discovery, materials science, and beyond.

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